molecular formula C15H21ClN2O3 B3047564 T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate CAS No. 1420800-29-8

T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate

Cat. No.: B3047564
CAS No.: 1420800-29-8
M. Wt: 312.79
InChI Key: NQOXRAPQSCGNMP-UHFFFAOYSA-N
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Description

T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate is a synthetic organic compound known for its role as a protecting group in organic synthesis. It is particularly useful in the protection of amines during peptide synthesis due to its stability under various reaction conditions and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate typically involves the reaction of t-butyl chloroformate with N-[2-(2-chloro-2-phenylacetamido)ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Deprotection: The t-butyl group can be removed using strong acids such as trifluoroacetic acid.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Deprotection: Trifluoroacetic acid or other strong acids.

Major Products Formed:

    Substitution Reactions: Substituted derivatives of the original compound.

    Hydrolysis: N-[2-(2-chloro-2-phenylacetamido)ethyl]amine and carbon dioxide.

    Deprotection: The corresponding amine and t-butyl alcohol.

Scientific Research Applications

T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group for amines in peptide synthesis.

    Biology: In the synthesis of biologically active peptides and proteins.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing it from participating in unwanted side reactions during synthesis. The t-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

  • T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate
  • T-Butyl N-[2-(2-bromo-2-phenylacetamido)ethyl]carbamate
  • T-Butyl N-[2-(2-iodo-2-phenylacetamido)ethyl]carbamate

Comparison: this compound is unique due to its specific chloro substituent, which imparts distinct reactivity compared to its bromo and iodo analogs. The chloro group is less reactive than bromo and iodo groups, making it more stable under certain conditions and providing a different reactivity profile for synthetic applications.

Properties

IUPAC Name

tert-butyl N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)18-10-9-17-13(19)12(16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOXRAPQSCGNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129176
Record name Carbamic acid, N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-29-8
Record name Carbamic acid, N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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